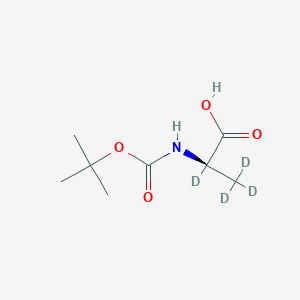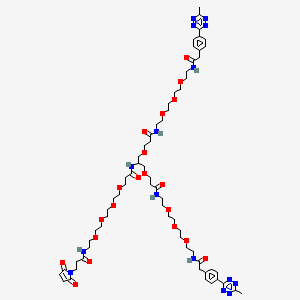
L-Tyrosine-15N,d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine-15N,d7 is a labeled form of L-Tyrosine, a non-essential amino acid. This compound is labeled with both deuterium (d7) and nitrogen-15 (15N), making it useful in various scientific research applications. L-Tyrosine itself is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Tyrosine-15N,d7 is synthesized by incorporating stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Tyrosine molecule. The synthesis typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The exact synthetic routes can vary, but they generally involve the following steps:
Starting Material: The synthesis begins with commercially available L-Tyrosine.
Isotope Incorporation: The hydrogen atoms in the L-Tyrosine molecule are replaced with deuterium atoms using deuterated reagents. Similarly, nitrogen-15 is incorporated using nitrogen-15 labeled ammonia or other nitrogen sources.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotope-labeled precursors are used to produce this compound in bulk.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging and Distribution: The compound is then packaged and distributed to research institutions and laboratories.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine-15N,d7 undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine.
Reduction: Reduction reactions can convert L-Tyrosine to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the L-Tyrosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
L-DOPA: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
L-Tyrosine-15N,d7 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tyrosine in cellular signaling.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyrosine-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes
Mecanismo De Acción
L-Tyrosine-15N,d7 exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled isotopes allow researchers to track these processes with high precision using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine-13C9,d7: Labeled with carbon-13 and deuterium.
L-Tyrosine-15N: Labeled with nitrogen-15 only.
L-Tyrosine-d7: Labeled with deuterium only
Uniqueness
L-Tyrosine-15N,d7 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications, making it a valuable tool for studying complex biochemical processes .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |
Clave InChI |
OUYCCCASQSFEME-IXRIYXPNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)





